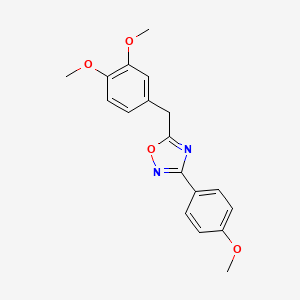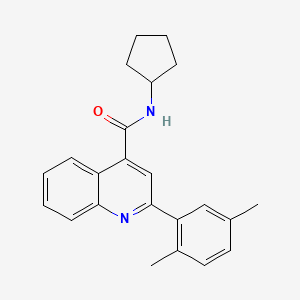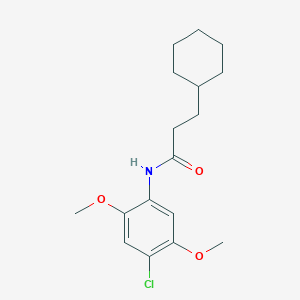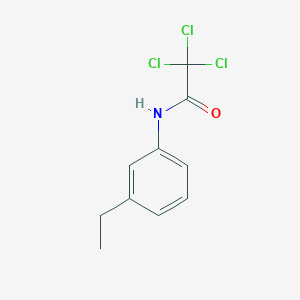![molecular formula C11H11N3O2S B5881519 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5881519.png)
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide is not fully understood. However, it is believed that the compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of pro-inflammatory cytokines. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and physiological effects:
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, the compound has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide in lab experiments is its diverse biological activities. The compound has been found to exhibit antimicrobial, anti-inflammatory, and anticancer properties, making it a versatile tool for researchers. Additionally, the compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of using 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide in lab experiments is its potential toxicity. The compound has been found to be toxic at high concentrations, and caution should be taken when handling it.
Orientations Futures
There are several future directions for the research on 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide. One of the main directions is the development of more potent analogs of the compound. Several analogs of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide have been synthesized and tested for their biological activities, and some have shown promising results. Another direction is the investigation of the compound's mechanism of action. Further studies are needed to fully understand how the compound exerts its biological activities. Additionally, the compound's potential applications in drug discovery and agriculture should be explored. Overall, 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide is a promising compound with diverse biological activities, and further research is needed to fully realize its potential.
Méthodes De Synthèse
The synthesis of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide can be achieved through several methods. One of the most commonly used methods involves the reaction of 5-benzyl-1,3,4-oxadiazole-2-thiol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction yields 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide as a white crystalline solid.
Applications De Recherche Scientifique
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The compound has been tested against several bacterial and fungal strains and has shown promising results. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, studies have shown that 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide can induce apoptosis in cancer cells and inhibit tumor growth.
Propriétés
IUPAC Name |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c12-9(15)7-17-11-14-13-10(16-11)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDRHJUJVJOLIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-1,3-benzodioxol-5-yl-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5881445.png)

![5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid](/img/structure/B5881480.png)
![4,6-dimethyl-2-[4-(2-pyridinyl)-1-piperazinyl]nicotinonitrile](/img/structure/B5881489.png)
![methyl 5-[(anilinocarbonyl)amino]-2-chlorobenzoate](/img/structure/B5881496.png)
![4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5881500.png)



![methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5881535.png)


![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5881549.png)